5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form 4-benzoylpiperazine.
Synthesis of the Oxazole Ring: The oxazole ring is synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Coupling of the Two Fragments: The final step involves coupling the benzoylpiperazine with the oxazole derivative under conditions that facilitate the formation of the desired carbonitrile group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.
Substitution: The benzoylpiperazine moiety can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various acyl-substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar heterocyclic compounds.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for studying molecular recognition processes.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features suggest it could act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The benzoylpiperazine moiety can interact with receptor sites, while the oxazole ring can participate in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Benzoylpiperazin-1-yl)-2-phenyl-1,3-oxazole-4-carbonitrile: Lacks the methoxy group, which can affect its reactivity and biological activity.
5-(4-Benzoylpiperazin-1-yl)-2-(3-hydroxyphenyl)-1,3-oxazole-4-carbonitrile: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in 5-(4-Benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile enhances its lipophilicity and potential for membrane permeability, making it unique compared to its analogs. This structural feature can also influence its binding affinity to certain biological targets, potentially leading to distinct pharmacological profiles.
Properties
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-(3-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-28-18-9-5-8-17(14-18)20-24-19(15-23)22(29-20)26-12-10-25(11-13-26)21(27)16-6-3-2-4-7-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVFIWJZUMOJDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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